molecular formula C16H18N4O3S B11009675 1-(2-methoxybenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2-methoxybenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11009675
M. Wt: 346.4 g/mol
InChI Key: HHAGCUVOCNYMMW-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a methoxybenzyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety, making it a subject of interest in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxybenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl isothiocyanate under reflux conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring is often formed via a cyclization reaction involving a suitable dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the methoxybenzyl group with the thiadiazole-pyrrolidine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-hydroxybenzyl or 2-formylbenzyl derivatives.

    Reduction: Formation of 5-hydroxy- or 5-aminopyrrolidine derivatives.

    Substitution: Formation of 2-substituted benzyl derivatives.

Scientific Research Applications

1-(2-Methoxybenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or bacterial cell wall synthesis enzymes.

    Pathways Involved: It can inhibit the COX pathway, reducing the production of pro-inflammatory prostaglandins, or interfere with bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

  • 1-(2-Methoxybenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide shares similarities with other thiadiazole derivatives such as 1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide.
  • Other related compounds include 1-(2-methoxybenzyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide.

Uniqueness:

  • The presence of the methoxybenzyl group in this compound imparts unique electronic properties that can influence its biological activity and chemical reactivity.
  • Compared to other thiadiazole derivatives, this compound may exhibit enhanced selectivity and potency in its biological applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H18N4O3S/c1-10-18-19-16(24-10)17-15(22)12-7-14(21)20(9-12)8-11-5-3-4-6-13(11)23-2/h3-6,12H,7-9H2,1-2H3,(H,17,19,22)

InChI Key

HHAGCUVOCNYMMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3OC

Origin of Product

United States

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